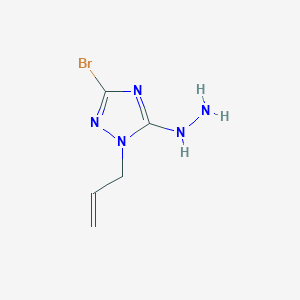
1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C5H8BrN5. This compound belongs to the class of triazoles, which are known for their diverse chemical properties and applications. The presence of bromine and hydrazinyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole typically involves the reaction of 3-bromo-1H-1,2,4-triazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The hydrazinyl group is introduced through the reaction of the intermediate product with hydrazine hydrate under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized to form azo compounds or reduced to form amines.
Cyclization Reactions: The compound can undergo cyclization to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Azo compounds or nitroso derivatives.
Reduction Products: Amines or hydrazines.
Scientific Research Applications
1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Bromo-1H-1,2,4-triazole: Lacks the allyl and hydrazinyl groups, making it less versatile in chemical reactions.
5-Hydrazino-3-nitro-1,2,4-triazole: Contains a nitro group instead of a bromine atom, leading to different reactivity and applications.
1-Allyl-3-bromo-5-amino-1H-1,2,4-triazole: Similar structure but with an amino group instead of a hydrazinyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole is unique due to the presence of both allyl and hydrazinyl groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C5H8BrN5 |
|---|---|
Molecular Weight |
218.06 g/mol |
IUPAC Name |
(5-bromo-2-prop-2-enyl-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C5H8BrN5/c1-2-3-11-5(9-7)8-4(6)10-11/h2H,1,3,7H2,(H,8,9,10) |
InChI Key |
CBVLGBWGVDMVQL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NC(=N1)Br)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


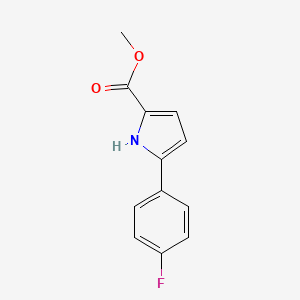

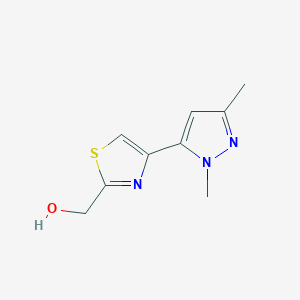
![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)

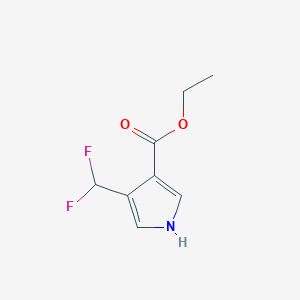
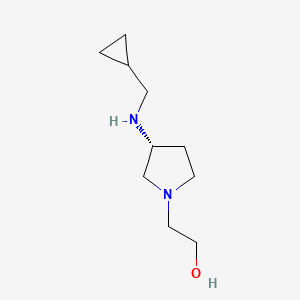
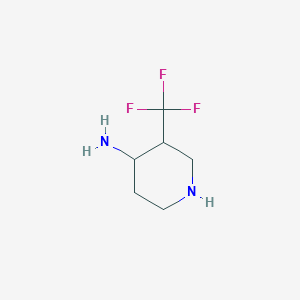
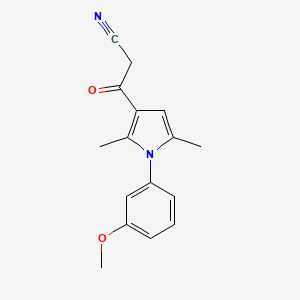
![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)



